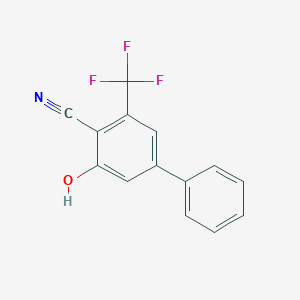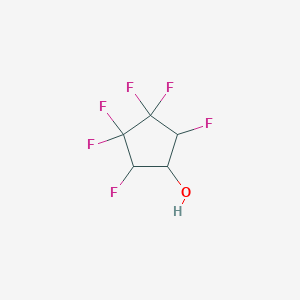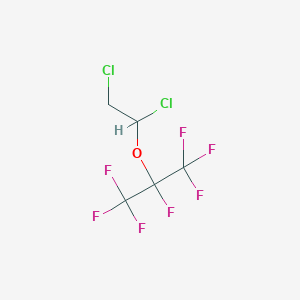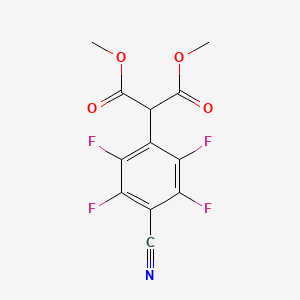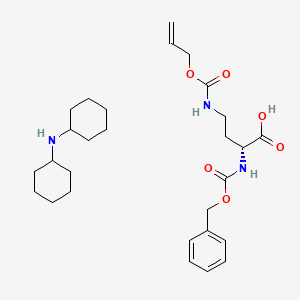
Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate is a chemical compound with the CAS Number: 1393822-86-0 . It has a molecular weight of 214.87 and its IUPAC name is lithium trihydroxy (5-(trifluoromethyl)pyridin-2-yl)borate . It is a white solid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-5(11-3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved data. It’s often used as an intermediate in organic synthesis , which suggests it participates in various chemical reactions, but the specifics would depend on the particular synthesis pathway being used.Physical And Chemical Properties Analysis
This compound is a white solid and is slightly soluble in water . It has a molecular weight of 214.87 and its IUPAC name is lithium trihydroxy (5-(trifluoromethyl)pyridin-2-yl)borate .科学的研究の応用
Synthesis and Structural Applications
Synthesis of Lithium 3-Trifluoromethyl-1,3-Diketonates : Lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents have been synthesized, featuring a polymeric structure with lithium in different coordination modes. These compounds play a significant role in the development of materials with unique properties due to their structural complexity (Slepukhin et al., 2019).
Halogen Shuffling in Pyridines : Lithium compounds like 2-chloro-6-(trifluoromethyl)pyridine have been used to create derivatives through site-selective electrophilic substitutions, demonstrating the utility of lithium trifluoromethyl compounds in organic synthesis (Mongin et al., 1998).
Formation of Novel Polymeric Structures : Lithium (S)-1-[2‘-(Methoxymethyl)pyrrolidin-1‘-yl]-3,5-dimethylboratabenzene, a lithium salt, has shown the formation of novel polymeric structures in its crystallization, highlighting the role of lithium trifluoromethyl compounds in advanced material synthesis (Zheng and Herberich, 2001).
Chemical and Electrochemical Research
Reactivity Studies of Trifluoromethyl-Substituted Compounds : Research involving perfluoroalkyl-substituted thiophenes and pyrroles from donor-acceptor cyclopropanes has utilized lithium trifluoromethyl compounds. These studies have implications for developing new materials and chemical synthesis methods (Gladow and Reissig, 2014).
Ionic Liquid Synthesis for Lithium Cells : Lithium trifluoromethyl compounds have been utilized in the synthesis of ionic liquids for lithium cells, demonstrating their potential in electrochemical applications. This includes exploring new electrolytes with promising results in terms of capacity and stability (Ochel et al., 2017).
Lithium Polymer Electrolytes Additives : New boron compounds, including difluoroalkoxyborane compounds, have been synthesized for use as additives in lithium polymer electrolytes, signifying the role of lithium trifluoromethyl compounds in enhancing the performance of lithium-based batteries (Zygadło‐Monikowska et al., 2007).
作用機序
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H303 (May be harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
lithium;trihydroxy-[5-(trifluoromethyl)pyridin-2-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-5(11-3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSRGRSSJXQDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C(F)(F)F)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

